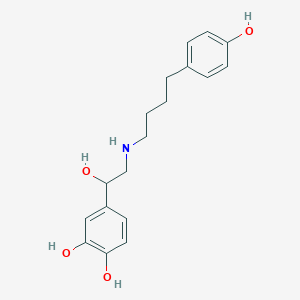

1,2-Benzenediol, 4-(1-hydroxy-2-((4-(4-hydroxyphenyl)butyl)amino)ethyl)-

Übersicht

Beschreibung

1,2-Benzenediol, 4-(1-hydroxy-2-((4-(4-hydroxyphenyl)butyl)amino)ethyl)-, also known as 4-(N-(S)-4-hydroxyphenyl-2-butyl)amino-1,2-benzenediol (NPS-2143), is a selective calcium-sensing receptor (CaSR) antagonist. It has been extensively studied for its potential therapeutic applications in various diseases such as osteoporosis, cancer, and cardiovascular diseases.

Wirkmechanismus

NPS-2143 acts as a selective antagonist of the CaSR, which is a G protein-coupled receptor that plays a crucial role in the regulation of calcium homeostasis. By blocking the CaSR, NPS-2143 inhibits the release of parathyroid hormone (PTH) and reduces the levels of calcium in the blood. This leads to a decrease in bone resorption and an increase in bone formation, which is beneficial in the treatment of osteoporosis. NPS-2143 also inhibits the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis.

Biochemische Und Physiologische Effekte

NPS-2143 has been shown to have various biochemical and physiological effects. It has been shown to increase bone mineral density and reduce bone turnover in animal models of osteoporosis. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, NPS-2143 has been shown to have cardioprotective effects by reducing myocardial ischemia-reperfusion injury and improving cardiac function.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using NPS-2143 in lab experiments is its high selectivity for the CaSR, which allows for specific targeting of this receptor. Additionally, NPS-2143 has been extensively studied, and its pharmacokinetics and pharmacodynamics are well understood. However, one limitation of using NPS-2143 is its relatively low potency, which may require high concentrations of the compound to achieve the desired effects.

Zukünftige Richtungen

There are several future directions for the study of NPS-2143. One potential direction is the investigation of its potential use in the treatment of other diseases, such as diabetes and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanisms underlying the cardioprotective effects of NPS-2143. Finally, the development of more potent CaSR antagonists may lead to improved therapeutic efficacy and reduced side effects.

Synthesemethoden

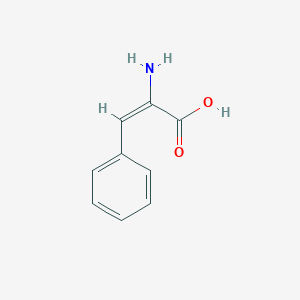

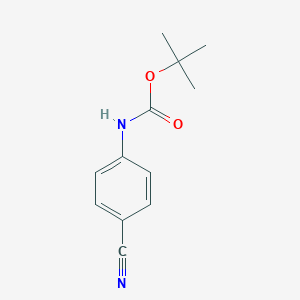

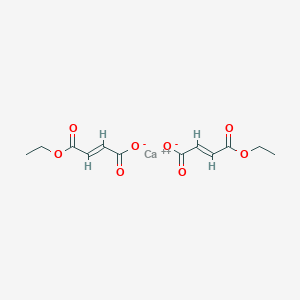

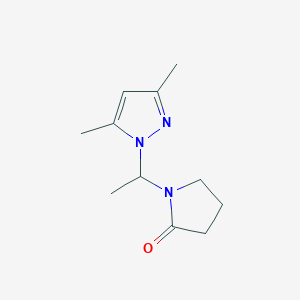

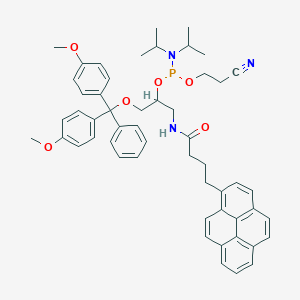

The synthesis of NPS-2143 involves several steps, including the condensation of 1,2-Benzenediol, 4-(1-hydroxy-2-((4-(4-hydroxyphenyl)butyl)amino)ethyl)-bromophenylbutyric acid with 1,2-Benzenediol, 4-(1-hydroxy-2-((4-(4-hydroxyphenyl)butyl)amino)ethyl)-hydroxybenzaldehyde to obtain 1,2-Benzenediol, 4-(1-hydroxy-2-((4-(4-hydroxyphenyl)butyl)amino)ethyl)-(1,2-Benzenediol, 4-(1-hydroxy-2-((4-(4-hydroxyphenyl)butyl)amino)ethyl)-hydroxyphenyl)but-3-enoic acid, which is then reduced to 1,2-Benzenediol, 4-(1-hydroxy-2-((4-(4-hydroxyphenyl)butyl)amino)ethyl)-(1,2-Benzenediol, 4-(1-hydroxy-2-((4-(4-hydroxyphenyl)butyl)amino)ethyl)-hydroxyphenyl)butyric acid. The acid is further converted to the corresponding acid chloride, which is reacted with (S)-2-aminobutanol to yield NPS-2143.

Wissenschaftliche Forschungsanwendungen

NPS-2143 has been extensively studied for its potential therapeutic applications. It has been shown to have a significant effect on bone metabolism and is being investigated as a potential treatment for osteoporosis. It has also been shown to have antitumor effects in various cancer cell lines and is being studied for its potential use in cancer therapy. Additionally, NPS-2143 has been shown to have cardioprotective effects and is being investigated for its potential use in cardiovascular diseases.

Eigenschaften

IUPAC Name |

4-[1-hydroxy-2-[4-(4-hydroxyphenyl)butylamino]ethyl]benzene-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4/c20-15-7-4-13(5-8-15)3-1-2-10-19-12-18(23)14-6-9-16(21)17(22)11-14/h4-9,11,18-23H,1-3,10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIRWWTKISYTTBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCNCC(C2=CC(=C(C=C2)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70869762 | |

| Record name | 4-(1-Hydroxy-2-{[4-(4-hydroxyphenyl)butyl]amino}ethyl)benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70869762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Benzenediol, 4-(1-hydroxy-2-((4-(4-hydroxyphenyl)butyl)amino)ethyl)- | |

CAS RN |

130783-37-8 | |

| Record name | Arbutamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130783378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(5-Hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one](/img/structure/B136590.png)

![5-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-(7-hydroxy-19-oxo-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(22),3(12),4(9),5,7,10,13,15,17,20-decaen-13-yl)benzoic acid](/img/structure/B136607.png)